molecular formula C18H17N3O3 B14785523 N-(phenylcarbamoyl)tryptophan

N-(phenylcarbamoyl)tryptophan

Katalognummer: B14785523
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: SUHPKKRWPTWCDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(phenylcarbamoyl)tryptophan is a compound that combines the amino acid tryptophan with a phenylcarbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamoyl)tryptophan typically involves the reaction of tryptophan with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Tryptophan+Phenyl IsocyanateThis compound\text{Tryptophan} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} Tryptophan+Phenyl Isocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(phenylcarbamoyl)tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted tryptophan derivatives .

Wissenschaftliche Forschungsanwendungen

N-(phenylcarbamoyl)tryptophan has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(phenylcarbamoyl)tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(phenylcarbamoyl)tryptophan include:

Uniqueness

This compound is unique due to its combination of the tryptophan amino acid with a phenylcarbamoyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C18H17N3O3

Molekulargewicht

323.3 g/mol

IUPAC-Name

3-(1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C18H17N3O3/c22-17(23)16(21-18(24)20-13-6-2-1-3-7-13)10-12-11-19-15-9-5-4-8-14(12)15/h1-9,11,16,19H,10H2,(H,22,23)(H2,20,21,24)

InChI-Schlüssel

SUHPKKRWPTWCDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.